molecular formula C5H11O2Si- B8312296 2-Trimethylsilylacetate

2-Trimethylsilylacetate

Cat. No. B8312296
M. Wt: 131.22 g/mol
InChI Key: JDMMZVAKMAONFU-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US06607867B1

Procedure details

Trimethylchlorosilane (20.5 g, 190 mmol) is dissolved in 30 mL of tetrahydrofuran. The solution is suspended with sodium (6.50 g, 283 mmol) and then refluxed at 80° C. Under the argon atmosphere, trimethylsilylacetate (3.12 g, 23.6 mmol) in 20 mL of tetrahydrofuran is added via a syringe for an hour and then the solution is refluxed for another 30 minutes. Then, precipitated inorganic residue is filtered and solvent is removed under vacuum. Remained oil is separated by vacuum distillation to give 1,1-bis(trimethylsilyl)ethanol (yield: 55%). b.p. 110° C. (24 mmHg).
Quantity
20.5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
6.5 g
Type
reactant
Reaction Step Two
Quantity
3.12 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][Si:2]([CH3:5])([CH3:4])Cl.[Na].[CH3:7][Si:8]([CH2:11][C:12]([O-])=O)([CH3:10])[CH3:9].[O:15]1CCCC1>>[CH3:7][Si:8]([CH3:10])([CH3:9])[C:11]([Si:2]([CH3:5])([CH3:4])[CH3:1])([OH:15])[CH3:12] |^1:5|

Inputs

Step One
Name
Quantity
20.5 g
Type
reactant
Smiles
C[Si](Cl)(C)C
Name
Quantity
30 mL
Type
reactant
Smiles
O1CCCC1
Step Two
Name
Quantity
6.5 g
Type
reactant
Smiles
[Na]
Step Three
Name
Quantity
3.12 g
Type
reactant
Smiles
C[Si](C)(C)CC(=O)[O-]
Name
Quantity
20 mL
Type
reactant
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution is refluxed for another 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
Then, precipitated inorganic residue
FILTRATION
Type
FILTRATION
Details
is filtered
CUSTOM
Type
CUSTOM
Details
solvent is removed under vacuum
CUSTOM
Type
CUSTOM
Details
Remained oil is separated by vacuum distillation

Outcomes

Product
Name
Type
product
Smiles
C[Si](C(C)(O)[Si](C)(C)C)(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 55%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.